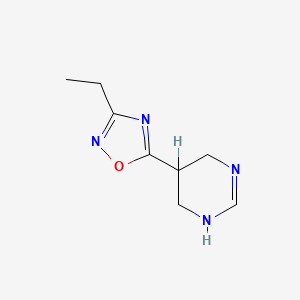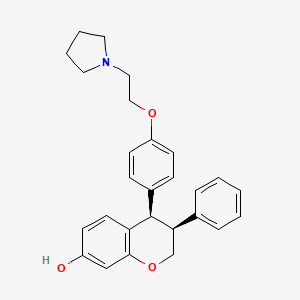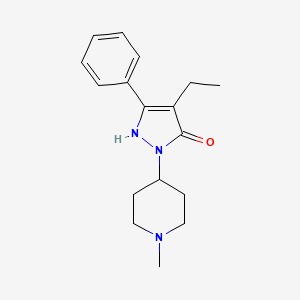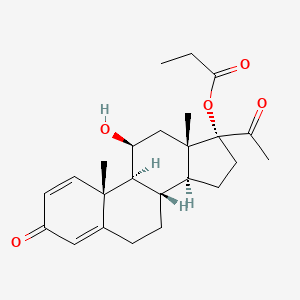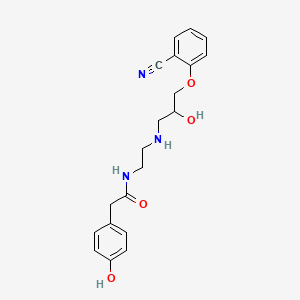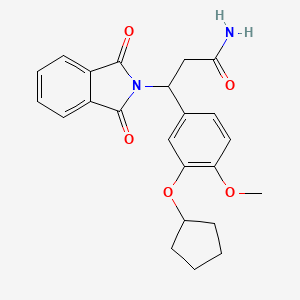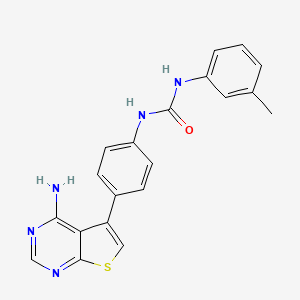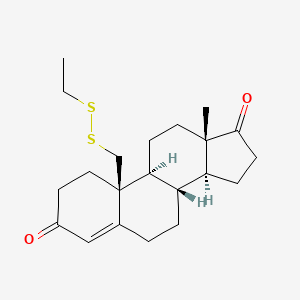
Ipatasertib
Overview
Description
Ipatasertib is an experimental cancer drug developed by Roche. It is a small molecule inhibitor of AKT, a key component of the PI3K/AKT pathway. This pathway is crucial for cell growth, survival, and metabolism. This compound was discovered by Genentech in collaboration with Array Biopharma and is currently in phase III trials for the treatment of breast cancer .
Mechanism of Action
Target of Action
Ipatasertib is a potent, highly selective, small-molecule inhibitor that targets all three isoforms of Akt . Akt, also known as protein kinase B (PKB), is a key component of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . This pathway is frequently dysregulated in human malignancies, playing a critical role in tumor growth, proliferation, metabolism, survival, and resistance to therapy .
Mode of Action
This compound binds to and inhibits the activity of Akt in a non-ATP-competitive manner . This inhibition results in the suppression of the PI3K/Akt signaling pathway . The suppression of this pathway can lead to the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis .
Biochemical Pathways
The PI3K/Akt signaling pathway is one of the most commonly dysregulated signaling pathways in human malignancies . When Akt is inhibited by this compound, it leads to the activation of both FoxO3a and NF-κB, which directly bind to the PUMA promoter, up-regulating PUMA transcription and Bax-mediated intrinsic mitochondrial apoptosis . Akt/FoxO3a/PUMA is the major pathway while Akt/NF-κB/PUMA is the secondary pathway of PUMA activation induced by this compound .
Pharmacokinetics
This compound exhibits rapid absorption (tmax, 0.5–3 h), is dose-proportional over a range of 200–800 mg, and has a median half-life (range) of 45.0 h (27.8–66.9 h) . It has approximately two-fold accumulation following once-daily dosing . After a single oral dose, 88.3% of the administered radioactivity was recovered with approximately 69.0% and 19.3% in feces and urine, respectively . The absolute bioavailability of this compound is 34.0% .
Result of Action
This compound has demonstrated anti-tumor activity in pre-clinical models . It significantly inhibits cell proliferation, causes cell cycle G1 phase arrest, and induces cellular stress and mitochondrial apoptosis in a dose-dependent manner in human endometrial cancer cell lines . Furthermore, PUMA is indispensable in combinational therapies of this compound with some conventional or novel drugs .
Action Environment
The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the exposure-response relationships for efficacy and safety were characterized using data collected from 1101 patients with metastatic castration-resistant prostate cancer in the IPATential150 study . Additionally, the effect of food on the pharmacokinetics of this compound was studied, and it was found that this compound could be administered with or without food in clinical studies .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Ipatasertib interacts with enzymes and proteins involved in the PI3K–Akt–mTOR and androgen receptor (AR) signaling pathways . It shows activity against all three isoforms of Akt . Sensitivity to this compound is associated with high tumoral levels of phosphorylated Akt, PTEN protein loss or genetic mutations, and PIK3CA kinase domain mutations .
Cellular Effects
This compound influences cell function by blocking the Akt pathway, which is commonly aberrantly activated in metastatic castration-resistant prostate cancer (mCRPC) . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting Akt, a key player in the PI3K–Akt–mTOR pathway . This inhibition results in changes in gene expression and impacts various cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has shown superior antitumor activity to abiraterone alone, especially in patients with PTEN-loss tumors .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the available literature, it’s worth noting that the compound has shown efficacy in clinical trials involving human subjects .
Metabolic Pathways
This compound is involved in the PI3K–Akt–mTOR pathway, interacting with various enzymes and cofactors . It influences metabolic flux and can cause changes in metabolite levels .
Preparation Methods
Ipatasertib is synthesized through a series of chemical reactions involving various reagents and conditionsThe industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ipatasertib undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ipatasertib has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the PI3K/AKT pathway and its role in cell growth and survival.
Biology: It is used to investigate the molecular mechanisms of cancer and other diseases.
Medicine: It is being tested in clinical trials for the treatment of various cancers, including breast cancer and prostate cancer.
Industry: It is used in the development of new cancer therapies and other pharmaceutical products
Comparison with Similar Compounds
Ipatasertib is unique among AKT inhibitors due to its high selectivity and potency. Similar compounds include:
MK-2206: An allosteric AKT inhibitor that binds to a different site on the AKT protein.
AZD5363: An ATP-competitive AKT inhibitor with a similar mechanism of action to this compound.
GSK2141795: Another ATP-competitive AKT inhibitor with a broader spectrum of activity.
This compound’s uniqueness lies in its ability to inhibit all three isoforms of AKT, making it a highly effective inhibitor of the PI3K/AKT pathway .
Properties
IUPAC Name |
(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClN5O2/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3/t16-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZXWCHAXNAUHY-NSISKUIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025595 | |
| Record name | Ipatasertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001264-89-6, 1489263-16-2 | |
| Record name | GDC 0068 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001264-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ipatasertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001264896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ipatasertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11743 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ipatasertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-(4-chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPATASERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/524Y3IB4HQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




